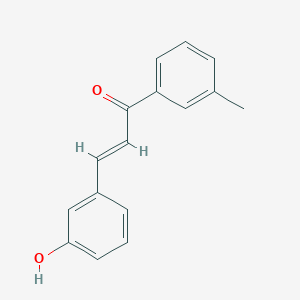

3'-Methyl-3-hydroxychalcone

Description

Structure

3D Structure

Properties

CAS No. |

153976-41-1 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(E)-3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11,17H,1H3/b9-8+ |

InChI Key |

GPJXEEMHEDUKIP-CMDGGOBGSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)O |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |

Other CAS No. |

153976-43-3 |

Synonyms |

3'-methyl-3-hydroxychalcone |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 3 Hydroxychalcone and Its Analogues

Established Synthetic Pathways for Chalcone (B49325) Derivatives

The synthesis of chalcones, including 3'-Methyl-3-hydroxychalcone, has traditionally relied on robust and well-documented chemical reactions. These pathways are foundational to the production of a wide array of chalcone derivatives.

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is a cornerstone in the synthesis of chalcones and is widely employed for producing 3'-Methyl-3-hydroxychalcone. smolecule.commdpi.com This reaction involves the base-catalyzed condensation of an appropriate aromatic aldehyde with an acetophenone (B1666503). smolecule.comnih.govunair.ac.id For the synthesis of 3'-Methyl-3-hydroxychalcone, this would specifically involve the reaction of 3-hydroxybenzaldehyde (B18108) with 3'-methylacetophenone (B52093) in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). smolecule.comnih.goviiste.org The reaction proceeds through an aldol (B89426) condensation mechanism, leading to the formation of the characteristic α,β-unsaturated ketone structure of chalcones. smolecule.com

The selection of the base is a critical parameter in this reaction. While NaOH and KOH are commonly used, other bases like barium hydroxide have also been reported. nih.govresearchgate.net The reaction is typically carried out in a polar solvent, such as ethanol (B145695) or methanol, to facilitate the dissolution of the reactants and the base. nih.goviiste.org The simplicity and versatility of the Claisen-Schmidt condensation make it a preferred method for accessing a diverse range of chalcone derivatives. mdpi.comunair.ac.idnih.gov

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis

| Catalyst | Reaction Conditions | Typical Yields | References |

| Sodium Hydroxide (NaOH) | Room temperature or gentle heating in ethanol/methanol | >80% | iiste.org |

| Potassium Hydroxide (KOH) | Aqueous or alcoholic solutions | Good to excellent | nih.gov |

| Barium Hydroxide (Ba(OH)₂) | Solid-liquid interfacial conditions | High yields | researchgate.net |

| Lewis Acids (e.g., AlCl₃, ZrCl₄) | Solvent-free or in dry DCM | 70-93% | nih.goviiste.org |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

To improve the efficiency of chalcone synthesis, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique. smolecule.commdpi.comglobalresearchonline.net This method utilizes microwave irradiation to accelerate reaction rates, often leading to significantly reduced reaction times and improved product yields compared to conventional heating methods. globalresearchonline.netijsr.netorientjchem.org For the synthesis of hydroxychalcones, microwave irradiation can facilitate the Claisen-Schmidt condensation in minutes as opposed to hours. globalresearchonline.netijsr.net

MAOS can be performed in both solvent-phase and solid-phase conditions. In the solvent-phase method, the reactants are dissolved in a suitable solvent and subjected to microwave irradiation. ijsr.net A notable advancement is the use of solid supports, such as basic alumina, in solvent-free microwave-assisted synthesis. ijsr.net This "green chemistry" approach not only enhances reaction efficiency but also simplifies the work-up procedure and reduces the use of hazardous solvents. iiste.orgijsr.net The solid support can act as both an energy transfer medium and a catalyst. ijsr.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydroxychalcones

| Method | Reaction Time | Yield | Advantages | References |

| Conventional Heating | 7-15 hours | 58-69% | Well-established | ijsr.net |

| Microwave-Assisted (Solvent) | 9-13 minutes | 72-80% | Faster reaction, higher yield | ijsr.net |

| Microwave-Assisted (Solid Support) | 6-10 minutes | 79-90% | Environmentally friendly, high efficiency | ijsr.net |

Alternative Chemical Transformation Pathways (e.g., Hydrogenation for Dihydrochalcone (B1670589) Derivatives)

Beyond the primary synthesis of the chalcone backbone, alternative chemical transformations can be employed to generate derivatives. A significant example is the hydrogenation of the ethylenic double bond in the chalcone structure to produce dihydrochalcone derivatives. smolecule.comfabad.org.tr This saturation of the α,β-unsaturated system can be achieved through catalytic hydrogenation. smolecule.comfabad.org.tr

Furthermore, the transfer hydrogenation of ortho-hydroxychalcones, catalyzed by ruthenium pincer complexes, has been shown to produce ortho-hydroxy 1,3-diarylpropanols with high yields under mild conditions. uniovi.es This demonstrates the versatility of the chalcone scaffold for further chemical modifications, leading to a broader range of structurally related compounds with potentially distinct biological activities.

Advanced Synthetic Strategies and Optimization for 3'-Methyl-3-hydroxychalcone

The development of synthetic methodologies for 3'-Methyl-3-hydroxychalcone continues to evolve, with a focus on improving efficiency, sustainability, and selectivity.

Exploration of Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for chalcone synthesis. iiste.orgacs.org This includes the use of solvent-free reaction conditions, such as grinding reactants with a solid base like NaOH, which can lead to quantitative yields in a short time. iiste.org Another approach involves conducting the Claisen-Schmidt reaction in aqueous micellar media, which can provide an environmentally benign alternative to traditional organic solvents. acs.org The use of renewable resources and energy-efficient techniques like solar radiation has also been explored for chalcone synthesis. globalresearchonline.net

Catalyst Development for Targeted 3'-Methyl-3-hydroxychalcone Synthesis

The development of novel and more efficient catalysts is a key area of research for the targeted synthesis of 3'-Methyl-3-hydroxychalcone. This includes the use of various Lewis acids, such as zirconium tetrachloride (ZrCl₄), which can catalyze the Claisen-Schmidt condensation under solvent-free or in dry solvent conditions with good to moderate yields. iiste.org Heterogeneous catalysts, like fly-ash:H₂SO₄, have also been utilized in microwave-assisted synthesis to produce chalcones efficiently. globalresearchonline.net The goal of catalyst development is not only to increase reaction rates and yields but also to enhance the selectivity of the reaction, ensuring the formation of the desired 3'-Methyl-3-hydroxychalcone isomer and minimizing the formation of by-products. Research into reusable catalysts, such as hydroxyapatite, is also underway to improve the sustainability of the synthesis process. iiste.org

Synthetic Approaches for Structurally Modified 3'-Methyl-3-hydroxychalcone Analogues and Hybrid Compounds

The versatile chalcone scaffold allows for extensive structural modifications to develop novel analogues and hybrid compounds with potentially enhanced biological activities. These modifications often involve the introduction of various heterocyclic rings or other pharmacophores, leading to compounds with diverse and interesting properties. The synthesis of these complex molecules typically builds upon the foundational Claisen-Schmidt condensation, followed by subsequent reactions to introduce the desired structural diversity. derpharmachemica.combohrium.com

A primary strategy for creating structurally modified analogues is the replacement of one or both aromatic rings of the chalcone core with heterocyclic systems. cdnsciencepub.com This approach has led to the synthesis of a wide array of heterocyclic chalcone analogues. The general synthetic route involves the condensation of a heteroaryl methyl ketone with a substituted benzaldehyde, or conversely, the reaction of an acetophenone derivative with a heteroaromatic aldehyde. nih.gov The Claisen-Schmidt condensation remains the most common method for this purpose, typically carried out in the presence of a base like sodium hydroxide in an alcoholic solvent. cdnsciencepub.comnih.gov

For instance, heterocyclic chalcone analogues can be prepared by reacting appropriate benzaldehydes with heteroaryl methyl ketones such as those derived from pyridine, thiophene, and furan. nih.gov These reactions yield chalcones where one of the phenyl rings is replaced by a heterocyclic moiety. The reaction conditions, such as reaction time and temperature, can be optimized to achieve good yields of the desired products. nih.gov

Furthermore, the α,β-unsaturated carbonyl system of chalcones serves as a versatile synthon for the construction of various five- and six-membered nitrogen-containing heterocycles. nih.gov Chalcones can be cyclized to form pyrazolines, isoxazoles, and pyrimidines through reactions with reagents like hydrazine (B178648) hydrate, hydroxylamine (B1172632) hydrochloride, urea (B33335), or thiourea (B124793). derpharmachemica.comtsijournals.com For example, the reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) leads to the formation of isoxazole (B147169) derivatives. tsijournals.com Similarly, reacting chalcones with urea or thiourea in an ethanolic sodium hydroxide solution can yield oxazine (B8389632) or thiazine (B8601807) derivatives, respectively. tsijournals.comresearchgate.net

Hybrid compounds, which combine the chalcone scaffold with other known pharmacologically active moieties, represent another significant area of structural modification. bohrium.com This "hybridization" approach aims to create multifunctional molecules with improved efficacy or a broader spectrum of activity. bohrium.com The synthesis of these hybrids often involves preparing a chalcone intermediate with a suitable functional group that can then be coupled to another molecule. For example, chalcones bearing a hydroxyl or amino group can be functionalized further to create ethers, esters, amides, or to be linked to other bioactive scaffolds. bohrium.com

Several advanced synthetic methodologies have also been employed to create structurally diverse chalcones. These include palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which offer alternative routes to the classic condensation methods. nih.govmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields for chalcone synthesis and their subsequent modifications. researchgate.netjocpr.com

The following tables provide an overview of the synthetic approaches and resulting compounds for structurally modified 3'-Methyl-3-hydroxychalcone analogues and hybrid compounds based on reported research findings.

Table 1: Synthesis of Heterocyclic Chalcone Analogues

| Starting Materials | Reagents and Conditions | Product | Reference |

| Substituted Benzaldehyde, Heteroaryl Methyl Ketone (e.g., pyridine-2-yl methyl ketone, thiophene-2-yl methyl ketone, furan-2-yl methyl ketone) | NaOH, Methanol or Ethanol, 6-36 h | Heterocyclic Chalcone Analogue | nih.gov |

| Chalcone, Hydroxylamine Hydrochloride, Sodium Acetate | Ethanol, Reflux 6 h | Isoxazole Derivative | tsijournals.com |

| Chalcone, Urea/Thiourea, Ethanolic NaOH | Stirring 3 h | Oxazine/Thiazine Derivative | tsijournals.com |

| 4-Hydroxyacetophenone, Substituted Benzaldehyde | NaOH, Ethanol | Chalcone Intermediate | researchgate.net |

| Chalcone Intermediate, Urea/Thiourea | NaOH, Ethanol | Oxazine/Thiazine Derivative | researchgate.net |

| Acetanilide, Aromatic Aldehyde (e.g., p-N,N-dimethylbenzaldehyde) | NaOH (10%), Ethanol, Stirring 6 h | N-phenyl-acrylamide Chalcone Analogue | derpharmachemica.com |

| Chalcone Analogue, Hydrazine Hydrate/Urea/Thiourea/Guanidine | - | Pyrazoline/Pyrimidine Derivative | derpharmachemica.com |

Table 2: Synthesis of Hybrid Chalcone Compounds

| Starting Materials | Reagents and Conditions | Product | Reference |

| 4-(Quinazolin-4-ylamino)benzaldehyde, Substituted Acetophenones | Piperidine, Reflux 6 h | Chalcone-incorporated Quinazoline Derivative | researchgate.net |

| 1-(4-(3-(4-(((1,3,4-Thiadiazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)propoxy)phenyl)ethanone, Appropriate Aldehyde | Stirring at room temperature | Chalcone-1,2,3-triazole Derivative | researchgate.net |

| 3-Cyanoacetylindole, 3-Chloro-3-phenyl-propenal | Piperidine, Knoevenagel condensation | Extended conjugated δ-chloro-α-cyano substituted Indolyl Chalcone | researchgate.net |

| Substituted Acetophenone, 4-O-Propargylated Benzaldehyde | NaOH, Ethanol, Stirring 30 min | Chalcone linked-1,2,3-triazole | researchgate.net |

| 3-Aminomethyl Pyridine, Substituted Bromoacetamide | Triethylamine, Stirring 30 min | 3-Aminomethyl Pyridine Chalcone Derivative | researchgate.net |

| 1,4-Bis(acetyl)benzene (p-phenylenediethanone), Benzaldehyde Derivatives | Potassium Hydroxide, Stirring | Bis-chalcone | researchgate.net |

Spectroscopic and Computational Characterization of 3 Methyl 3 Hydroxychalcone

Advanced Spectroscopic Techniques for Molecular Elucidation

A combination of nuclear magnetic resonance, vibrational, electronic, and mass spectrometric techniques has been instrumental in the detailed characterization of 3'-Methyl-3-hydroxychalcone and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For chalcones, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a chalcone (B49325) is characterized by distinct signals for the olefinic protons (H-α and H-β) of the α,β-unsaturated ketone system. These protons typically appear as doublets with a large coupling constant (J) of approximately 15-16 Hz, which is indicative of a trans configuration of the double bond. For 3'-Methyl-3-hydroxychalcone, the aromatic protons of the two phenyl rings would exhibit complex splitting patterns in the downfield region of the spectrum, influenced by their substitution pattern. The methyl group protons on the A-ring would appear as a singlet in the upfield region, while the hydroxyl proton would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon framework. The carbonyl carbon (C=O) of the chalcone moiety is typically observed at a downfield chemical shift, often in the range of 187-194 ppm. biointerfaceresearch.comresearchgate.net The olefinic carbons, C-α and C-β, also show characteristic signals. The carbon atoms of the aromatic rings and the methyl group carbon provide further structural confirmation.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data for Chalcone Derivatives

| Proton/Carbon | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.3-2.5 (s) | ~21.0-22.0 |

| H-α | ~7.4-7.8 (d, J ≈ 15.6 Hz) | ~120.0-125.0 |

| H-β | ~7.8-8.2 (d, J ≈ 15.6 Hz) | ~140.0-145.0 |

| Aromatic-H | ~6.8-8.1 (m) | ~115.0-160.0 |

| C=O | - | ~187.0-194.0 |

| C-OH | - | ~155.0-163.0 |

Note: The data presented are representative values based on various hydroxychalcone (B7798386) derivatives and may not be the exact values for 3'-Methyl-3-hydroxychalcone. The exact chemical shifts can be influenced by the solvent and the specific substitution pattern.

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of 3'-Methyl-3-hydroxychalcone would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1690 cm⁻¹. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the range of 3200-3600 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the olefinic bond are expected to appear in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=C stretching and C-H bending vibrations are often strong in the Raman spectrum. For chalcones, the vibrational assignments are often supported by DFT calculations to accurately attribute the observed bands to specific normal modes. researchgate.netopenaccesspub.org

Table 2: Expected Vibrational Frequencies for 3'-Methyl-3-hydroxychalcone

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretching | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretching | 3000-3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching (CH₃) | 2850-2960 | FT-IR, FT-Raman |

| C=O Stretching | 1630-1690 (strong) | FT-IR |

| C=C Stretching (Aromatic/Olefinic) | 1500-1600 | FT-IR, FT-Raman |

| C-O Stretching | 1200-1300 | FT-IR |

| C-H Bending | 700-900 | FT-IR, FT-Raman |

Note: These are typical ranges for the specified functional groups in chalcone derivatives.

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems like chalcones.

UV-Vis Spectroscopy: Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. Band I, appearing at a longer wavelength (typically 340-400 nm), is attributed to the π → π* transition involving the cinnamoyl system (the entire conjugated system from the B-ring to the carbonyl group). Band II, at a shorter wavelength (around 220-270 nm), corresponds to the π → π* transition of the benzoyl moiety (A-ring and carbonyl group). acs.org The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the polarity of the solvent.

Fluorescence Spectroscopy: While many chalcones exhibit weak fluorescence, some derivatives show interesting emission properties. mdpi.comresearchgate.net The fluorescence behavior is often linked to processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). mdpi.com For hydroxychalcones, the presence of the hydroxyl group can lead to ESIPT, resulting in a large Stokes shift. The fluorescence properties are highly sensitive to the molecular environment, including solvent polarity and viscosity.

Table 3: Representative Electronic Spectroscopy Data for Hydroxychalcones

| Parameter | Typical Range/Value |

| UV-Vis Absorption | |

| Band I (λmax) | 340-400 nm |

| Band II (λmax) | 220-270 nm |

| Fluorescence Emission | |

| Emission (λem) | Variable (often weak) |

| Stokes Shift | Can be large for ESIPT-capable chalcones |

Note: The specific absorption and emission wavelengths for 3'-Methyl-3-hydroxychalcone would depend on the solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govtandfonline.com

For 3'-Methyl-3-hydroxychalcone (C₁₆H₁₄O₂), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for chalcones involve cleavage of the α,β-unsaturated ketone system, leading to characteristic fragment ions corresponding to the substituted benzoyl and cinnamoyl moieties.

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of chalcones.

DFT calculations are widely used to predict the geometric and electronic properties of molecules. By selecting an appropriate functional and basis set (e.g., B3LYP/6-311++G(d,p)), it is possible to obtain a detailed understanding of the structure and reactivity of 3'-Methyl-3-hydroxychalcone. chemrevlett.comnih.govnih.gov

Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and bond angles. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the electron-donating and electron-accepting capabilities of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Predictions: DFT can also be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule, highlighting the electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. These computational approaches have been successfully applied to study the structure-activity relationships of various chalcone derivatives. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as 3'-Methyl-3-hydroxychalcone, to a specific protein target. For chalcone derivatives, molecular docking studies have been widely employed to elucidate their interactions with various biological targets, including enzymes and receptors implicated in cancer and inflammation. grafiati.comgu.se

Studies on various hydroxychalcones reveal that their binding to protein targets is often governed by a combination of hydrophobic interactions and hydrogen bonds. grafiati.comnih.gov For instance, docking studies of certain chalcone derivatives with the protein receptor CYPP450 17A1 indicated that hydrophobic interactions were the primary forces driving the binding. grafiati.com Similarly, computational analyses of other chalcones targeting anti-apoptotic proteins like Bcl-2 have shown moderate binding energies, typically in the range of -6.2 to -6.6 kcal/mol. researchgate.net

In the context of cancer-related targets, such as the Epidermal Growth Factor Receptor (EGFR), hydroxychalcone derivatives have demonstrated promising binding affinities. unsoed.ac.id Simulations have shown binding energies for various chalcones ranging from -6.23 to -7.67 kcal/mol, which are comparable to known inhibitors like erlotinib (B232) (-7.51 kcal/mol). unsoed.ac.id Key interactions often involve hydrogen bonding with crucial amino acid residues in the receptor's binding pocket, such as Met769, Lys721, and Thr766. unsoed.ac.id Given the structural similarity of 3'-Methyl-3-hydroxychalcone, it is hypothesized that its 3-hydroxy group on one aromatic ring and the 3'-methyl group on the other would significantly influence its binding profile, potentially forming key hydrogen bonds and hydrophobic interactions within the active sites of similar protein targets.

Table 1: Examples of Molecular Docking Results for Chalcone Derivatives Against Various Protein Targets

| Chalcone Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interactions | Source |

|---|---|---|---|---|

| Chalcone Derivative C4 | Bcl-2 | -6.2 to -6.6 | Not Specified | researchgate.net |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | -7.67 | Hydrogen bonds with Met769, Ala719, Thr766, Lys721, Glu738 | unsoed.ac.id |

| Pyrazolone Chalcone 3b | YAP/TEAD | -8.45 | Hydrogen bonds, hydrophobic interactions, electrostatic interactions | nih.govrsc.org |

| 2'-hydroxychalcone derivative 27 | CaMKKβ | -8.4 | Hydrophobic interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, which provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are often performed to analyze the stability and conformational dynamics of the complex over time. acs.org MD simulations provide a more realistic physiological environment, allowing for the observation of the dynamic behavior of the ligand within the binding pocket and assessing the stability of the predicted interactions. mdpi.com

For various chalcone derivatives, MD simulations have been crucial in validating docking results. nih.gov Studies have evaluated the stability of chalcone-protein complexes by monitoring parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms. researchgate.net A low RMSD value (typically below 2 Å) over the simulation time suggests that the ligand remains stably bound in its docked conformation, indicating a stable complex. researchgate.net For example, MD simulations of a chalcone derivative (C4) bound to the Bcl-2 protein revealed a stable trajectory for up to 500 nanoseconds. researchgate.net

These simulations can reveal subtle but critical changes in the conformation of both the ligand and the protein, providing deeper insights into the binding dynamics that are not apparent from static docking poses. For 3'-Methyl-3-hydroxychalcone, MD simulations would be essential to confirm the stability of its docked poses with potential targets, analyze the flexibility of the molecule within the binding site, and understand how the methyl and hydroxyl groups contribute to a stable and sustained interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jddtonline.info The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular properties. jddtonline.info This approach is widely used for chalcones to predict the biological activities of new derivatives and to guide the synthesis of more potent compounds. koreascience.krjocpr.com

QSAR models are developed by calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be classified as spatial, structural, and lipophilic properties. jocpr.com Multiple linear regression analysis is then used to create a model that links these descriptors to the observed activity. jddtonline.info The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated squared correlation coefficient (q² or Q²). jddtonline.infoacs.org A high R² value indicates a good fit of the model to the data, while a high Q² value signifies good predictive ability for new compounds.

For various chalcone series, QSAR studies have successfully modeled activities like antioxidant, antimicrobial, and anticancer effects. jocpr.comchalcogen.ro For instance, a 3D-QSAR study on chalcones as antiviral agents yielded a model with a high non-cross-validated r² of 0.990 and a cross-validated q² of 0.517, indicating good predictive ability. acs.org Another study on 2'-hydroxychalcones' antibacterial activity reported models with R² values ranging from 0.918 to 0.997. chalcogen.ro These findings suggest that the biological activity of 3'-Methyl-3-hydroxychalcone could be reliably predicted using QSAR models built upon datasets of structurally similar chalcones, allowing for the virtual screening and prioritization of derivatives with potentially enhanced therapeutic effects.

Table 2: QSAR Model Validation Parameters from Chalcone Studies

| Activity Modeled | Chalcone Series | R² (Correlation Coefficient) | Q² (Cross-Validated R²) | Source |

|---|---|---|---|---|

| Antioxidant | Flavonoids (including chalcones) | 0.7609 | 0.5041 | jddtonline.info |

| Antiviral (vs. CMV) | Chalcone derivatives | 0.990 | 0.517 | acs.org |

| Antibacterial | 2'-hydroxychalcones | 0.918 - 0.997 | Not Specified | chalcogen.ro |

Chemoinformatics and Cheminformatics Applications in Compound Analysis

Chemoinformatics involves the use of computational methods to analyze and manage chemical data, which is particularly valuable in the early stages of drug discovery. acs.orgresearchgate.net For a compound like 3'-Methyl-3-hydroxychalcone, chemoinformatics tools are applied to predict its physicochemical properties, pharmacokinetic profile (ADME: Adsorption, Distribution, Metabolism, and Excretion), and potential toxicity. acs.organalis.com.my

A common application is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. analis.com.my This rule uses simple physicochemical parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. acs.org Pharmacological analysis of chalcones using these tools has shown that many derivatives adhere to the Lipinski rule, suggesting their potential for development as oral drugs. acs.org For example, one study calculated a chalcone derivative to have a molecular weight of 323.17 g/mol , a logP of 4.603, three hydrogen-bond acceptors, and one hydrogen-bond donor, all within the acceptable ranges. acs.org

Furthermore, chemoinformatics platforms can predict a compound's absorption through biological barriers, such as the gastrointestinal tract and the blood-brain barrier. acs.org These in silico predictions are crucial for identifying potential liabilities early in the drug development process, saving time and resources by focusing experimental efforts on the most promising candidates. researchgate.net Analyzing 3'-Methyl-3-hydroxychalcone through these computational lenses would provide a comprehensive profile of its drug-like properties, guiding further experimental validation.

Biological Activities of 3 Methyl 3 Hydroxychalcone and Its Derivatives in Vitro Studies

Antineoplastic and Antiproliferative Activities

3'-Methyl-3-hydroxychalcone and its related derivatives have demonstrated significant antineoplastic and antiproliferative properties across a range of cancer cell models. These activities are attributed to their ability to interfere with cell growth, halt cell cycle progression, and trigger programmed cell death.

Studies have shown that 3'-Methyl-3-hydroxychalcone (3'Me-3-C) effectively inhibits the proliferation of various human malignant tumor cells. nih.govresearchgate.net Its cytotoxic effects have been observed in cell lines derived from different types of cancers, highlighting a broad spectrum of activity. nih.gov For instance, research has documented its remarkable inhibitory effect on the proliferation of HGC-27 cells, which are derived from human gastric cancer. ewellnessmall.comtjpr.org The compound's antiproliferative action extends to other well-established cancer cell lines, including HeLa (cervical carcinoma), PANC-1 (pancreatic cancer), and GOTO (neuroblastoma). nih.govresearchgate.netresearchgate.net

The potency of 3'-Methyl-3-hydroxychalcone has been compared to other chalcone (B49325) derivatives, with findings indicating it possesses one of the highest potencies in inhibiting tumorigenesis in certain models. ewellnessmall.comscispace.com The inhibitory activity of chalcones is often dependent on the presence and position of functional groups, such as hydroxyl and methyl groups, on their aromatic rings. semanticscholar.org

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HGC-27 | Gastric Cancer | Inhibition of proliferation | nih.govewellnessmall.com |

| HeLa | Cervical Carcinoma | Inhibition of proliferation | nih.govresearchgate.net |

| PANC-1 | Pancreatic Cancer | Inhibition of proliferation | nih.govresearchgate.net |

| GOTO | Neuroblastoma | Inhibition of proliferation | nih.govresearchgate.net |

A key mechanism behind the antiproliferative effects of 3'-Methyl-3-hydroxychalcone is its ability to perturb the normal cell cycle of cancer cells. nih.gov Flow-cytometric analysis of HGC-27 gastric cancer cells treated with the compound revealed significant alterations in cell cycle distribution. nih.govresearchgate.netresearchgate.net Specifically, 3'-Methyl-3-hydroxychalcone was found to cause an arrest in the G0/G1 phase and a delay in the passage of cells through the S phase. nih.govewellnessmall.comresearchgate.net This disruption of cell cycle progression is a critical factor in its ability to suppress cancer cell growth. ewellnessmall.com

The broader family of chalcone derivatives also modulates cell cycle progression through various mechanisms. ceu.es Some derivatives induce a G2/M phase arrest, while others, like 3'-Methyl-3-hydroxychalcone, block the G0/G1 phase. nih.govresearchgate.nettandfonline.com These effects are often achieved by down-regulating the expression of key cell cycle proteins, such as the CDK4-cyclin D1 complex, which leads to an increase in the population of cells in the G0/G1 phase. tjpr.org

| Compound/Derivative | Cell Line | Cell Cycle Effect | Reference |

|---|---|---|---|

| 3'-Methyl-3-hydroxychalcone | HGC-27 | G0/G1 phase arrest, S phase delay | nih.govewellnessmall.com |

| Chalcone Derivatives (General) | Various Cancer Cells | G0/G1 or G2/M phase arrest | tjpr.orgresearchgate.net |

| 2'-hydroxy chalcone derivatives | HCT116 (Colon Cancer) | G2/M phase arrest | nih.gov |

Beyond halting proliferation, chalcone derivatives are known to actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.netontosight.ai While direct studies on apoptosis induction by 3'-Methyl-3-hydroxychalcone are limited, the broader class of hydroxychalcones and their derivatives are well-documented to trigger apoptotic pathways. nih.govmdpi.com This process is fundamental to their anticancer activity. academicjournals.org

The mechanism often involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. mdpi.com For example, some chalcones can suppress the expression of anti-apoptotic proteins like Bcl-2, thereby lowering the Bcl-2/Bax ratio and promoting cell death. mdpi.comnih.gov The induction of apoptosis can also be triggered through the activation of caspases, which are proteases that execute the process of cell death. mdpi.comsemanticscholar.org Studies on other chalcone derivatives have demonstrated their ability to induce apoptosis in colon cancer, breast cancer, and leukemia cell lines, often associated with cell cycle arrest. nih.govnih.govsemanticscholar.org

In addition to its direct effects on cancer cells, 3'-Methyl-3-hydroxychalcone has demonstrated the ability to interfere with the process of carcinogenesis in preclinical models. nih.gov In a two-stage skin carcinogenesis model in mice, the compound was shown to suppress the tumor-promoting activity of 12-O-tetradecanoylphorbol-13-acetate (TPA) in skin previously initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govresearchgate.net This finding suggests that 3'-Methyl-3-hydroxychalcone can inhibit the promotional phase of tumor development, a key aspect of cancer chemoprevention. ewellnessmall.com

Anti-inflammatory Properties

Chalcones as a chemical class possess a broad spectrum of biological activities, including significant anti-inflammatory properties. semanticscholar.orgacademicjournals.org The ability of 3'-Methyl-3-hydroxychalcone to suppress tumor promotion is also considered an indicator of its anti-inflammatory effects. nih.gov

Inflammation is closely linked with cancer progression, and agents that can attenuate inflammatory responses may also inhibit tumorigenesis. The suppression of TPA-induced tumor promotion by 3'-Methyl-3-hydroxychalcone is a key finding that connects its anti-inflammatory and antineoplastic activities. nih.gov Chalcone derivatives, in general, exert their anti-inflammatory effects by modulating several inflammatory pathways. ceu.es

They have been shown to inhibit the production of pro-inflammatory mediators and enzymes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). ceu.esmdpi.com The inhibition of these pathways, often mediated by the suppression of the NF-κB signaling cascade, is a crucial mechanism for the anti-inflammatory action of chalcones. ceu.essemanticscholar.org

Modulation of Key Inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Chalcones, as a chemical class, are recognized for their anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes involved in the inflammatory process. ceu.es In vitro studies have demonstrated that various chalcone derivatives can modulate the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two critical mediators of inflammation. ceu.esmdpi.com

The general structure of chalcones, featuring an α,β-unsaturated ketone system, is considered crucial for their enzyme inhibitory activities. researchgate.net Hydroxy and methoxy (B1213986) substitutions on the aryl rings can enhance the in vitro inhibitory activity against iNOS and COX-2. researchgate.net For instance, certain synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones have shown a selective inhibitory effect against the COX-2 enzyme. nih.gov Similarly, other hydroxychalcone (B7798386) derivatives have been found to downregulate COX-2, as well as inflammatory cytokines like IL-1β and IL-6. mdpi.com While direct data on 3'-Methyl-3-hydroxychalcone's effect on COX-2 and iNOS is not extensively detailed in the provided sources, the established activity of structurally similar compounds suggests a probable mechanism of action. This involves the suppression of pro-inflammatory mediators through the inhibition of pathways like NF-κB, which in turn attenuates the expression of iNOS and COX-2. tandfonline.com

Endocrine System Modulation

Estrogen Receptor Binding Inhibition and Specific Modulation

The compound 3'-Methyl-3-hydroxychalcone (3'Me-3-C) has demonstrated a direct interaction with the endocrine system by modulating estrogen receptors. In vitro studies have shown that 3'Me-3-C dose-dependently inhibits the binding of [6,7-3H]estradiol to type-II estrogen-binding sites. nih.gov This competitive inhibition suggests that the compound can directly interfere with estrogen signaling pathways.

Furthermore, research on related chalcone derivatives reveals more complex modulatory mechanisms. For example, 2′,3′,4′-trihydroxychalcone (2′,3′,4′-THC) has been identified as a novel modulator of estrogen receptor α (ERα). researchgate.net Unlike typical selective estrogen receptor modulators (SERMs), this derivative does not compete with estradiol (B170435) for binding to the ERα ligand-binding site. researchgate.net Instead, it acts as a "reprogramming compound," altering the receptor's activity on gene regulation and cell proliferation only in the presence of estradiol. researchgate.net This suggests that chalcones can modulate estrogen receptor activity through multiple mechanisms, including direct competitive binding and allosteric reprogramming.

Interaction with Hormonal Pathways Relevant to Specific Cancers

The modulation of estrogen receptors by 3'-Methyl-3-hydroxychalcone is directly linked to its effects on cancer cells. Its ability to inhibit estradiol binding is a potential explanation for its observed inhibitory effects on the proliferation of various human malignant tumor cell lines, including HGC-27 (gastric cancer), HeLa (cervical carcinoma), and PANC-1 (pancreatic cancer). nih.gov By blocking estrogen binding sites, the compound may disrupt the hormone-dependent growth signals that drive the proliferation of these cancer cells. nih.gov

Studies on other chalcones reinforce this link between hormonal pathway interaction and anticancer effects. The chalcone butein (B1668091), for example, has been shown to inhibit testosterone-induced proliferation in breast cancer cells that express aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov This highlights a broader capability of chalcones to interfere with hormone-driven cancer progression. The compound 2′,3′,4′-THC was found to block the proliferation of MCF-7 breast cancer cells by preventing the estrogen-induced activation of the MAPK pathway and c-MYC transcription, further demonstrating the potential of chalcone derivatives to therapeutically intervene in hormonal pathways relevant to cancer. researchgate.net

Other Investigated Biological Activities

Antioxidant Potential and Radical Scavenging Properties

Chalcones are noted for their significant antioxidant and radical scavenging capabilities. nih.gov The antioxidant activity of hydroxychalcones is often attributed to the presence and position of hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize free radicals. mdpi.comanalis.com.my

Various in vitro assays have confirmed these properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is commonly used to evaluate the antioxidant potential of these compounds. analis.com.mywayne.edu Studies on different hydroxychalcones have demonstrated their ability to effectively scavenge DPPH radicals. mdpi.comanalis.com.my For instance, a study on a series of 4′-fluoro-2′-hydroxychalcones identified 4′-fluoro-2′-hydroxy-2,3-dimethoxychalcone as having the highest antioxidant activity. mdpi.com The general consensus is that substitution patterns significantly influence efficacy, with the 3,4-dihydroxy substitution on ring B often cited as being highly effective for antioxidant activity. mdpi.com

Table 1: Antioxidant Activity of Representative Chalcone Derivatives (Note: Data for 3'-Methyl-3-hydroxychalcone is not specified in the sources; this table illustrates the general antioxidant potential of the chalcone class.)

| Compound/Derivative | Assay | Finding | Reference |

| Garcinol (a tri-isoprenylated chalcone) | DPPH Radical Scavenging | Exhibits nearly three times greater activity than DL-α tocopherol. | wayne.edu |

| 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone | DPPH Radical Scavenging | Showed the highest antioxidant activity in its tested series. | mdpi.com |

| 3,4-Dihydroxychalcone | Structure-Activity Relationship | The 3,4-dihydroxy pattern on ring B is considered optimal for high antioxidant activity. | mdpi.com |

| (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | DPPH Radical Scavenging | Exhibited superior free radical scavenging activity among the five new derivatives synthesized. | analis.com.my |

Antimicrobial Activities (e.g., Antifungal, Antibacterial, Antiviral)

The chalcone scaffold is associated with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govhumanjournals.comderpharmachemica.com The presence of the reactive α,β-unsaturated carbonyl group in the chalcone structure is believed to be a key factor responsible for its antimicrobial action. derpharmachemica.com This functional group can interact with biological nucleophiles, such as sulfhydryl groups in microbial proteins, leading to enzyme inhibition and disruption of cellular functions. researchgate.net

Research has shown that chalcones are effective against a range of pathogens. Synthetic chalcones have demonstrated promising in vitro antibacterial and antifungal activities. derpharmachemica.com For example, certain hydroxychalcone derivatives have shown prominent antistaphylococcal activity, including against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). humanjournals.com Geranyl chalcone derivatives isolated from Artocarpus nobilis have exhibited both antifungal and radical scavenging properties. nih.gov The antimicrobial potential can be significantly influenced by the type and position of substituents on the aromatic rings, making it possible to synthesize derivatives with enhanced or targeted activity. derpharmachemica.comnih.gov

Table 2: Antimicrobial Activity of Representative Chalcone Derivatives (Note: This table illustrates the general antimicrobial potential of the chalcone class.)

| Compound/Derivative | Activity | Target Organism(s) | Reference |

| Garcinol | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | wayne.edu |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | humanjournals.com |

| Geranyl chalcone derivatives | Antifungal | Not specified | nih.gov |

| Various synthetic chalcones | Antibacterial, Antifungal | General screening against various bacteria and fungi | derpharmachemica.com |

Antidiabetic Properties (e.g., Inhibition of α-Glucosidase and α-Amylase)

Chalcones are recognized for their potential in managing diabetes, primarily through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. rsc.orgnih.govresearchgate.net By slowing down carbohydrate digestion, these enzymes help in reducing postprandial hyperglycemia, a key concern in type 2 diabetes management. nih.gov

In vitro studies have demonstrated that various synthetic and natural chalcone derivatives possess significant inhibitory activity against these enzymes. nih.govfrontiersin.org The inhibitory capacity is influenced by the substitution patterns on the chalcone scaffold. For instance, the presence of hydroxyl groups on the aromatic rings is often favorable for the inhibitory effect. rsc.org A study of 41 different derivatives identified butein as a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase. nih.govfrontiersin.org Another study found a different chalcone derivative to be the most active α-glucosidase inhibitor out of twenty tested, with a half-maximal inhibitory concentration (IC50) of 0.4 µM. nih.govfrontiersin.org

Research has shown that the inhibitory strength of some chalcones can be comparable or even superior to standard drugs like acarbose (B1664774). researchgate.netnih.gov For example, the IC50 value of one chalcone was 840 ± 2.50 μM, which is comparable to that of acarbose (860.23 ± 6.10 μM). nih.gov Similarly, a series of bis-chalcones showed α-amylase inhibition with IC50 values ranging from 1.25 ± 1.05 to 2.40 ± 0.09 µM, which is comparable to acarbose's IC50 of 1.04 ± 0.3 µM. nih.gov Natural chalcones, such as 3′-geranylchalconaringenin, have also been identified as potent inhibitors, with an IC50 of 1.08 µM for α-glucosidase and 20.46 µM for α-amylase. nih.gov

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activities of Selected Chalcone Derivatives

Generated code Leishmanicidal Activity

Chalcone derivatives have shown significant activity against various Leishmania species. Licochalcone A, for example, inhibits the growth of Leishmania species by targeting the mitochondrial enzyme fumarate (B1241708) reductase. mdpi.com It has shown IC50 values of 20.26 µM and 3.88 µM against L. amazonensis promastigotes at 24 and 48 hours, respectively. nih.gov Against L. infantum promastigotes, its IC50 values were 41.10 µM (24h) and 12.47 µM (48h), and 29.58 µM against amastigote forms. nih.gov A study on a series of chalcone derivatives against L. infantum found that while many showed activity, their potency varied. nih.gov For instance, compound LC32 was most effective against promastigotes (IC50 of 74.1 ± 10.9 μM), whereas compounds LC39 and LC41 were more active against intracellular amastigotes (IC50 of 55.2 ± 3.8 and 70.4 ± 9.6 μM, respectively). nih.gov

**Table 3: In Vitro Leishmanicidal Activity of Selected Chalcone Derivatives**

```html

Generated code Mechanistic Investigations of 3 Methyl 3 Hydroxychalcone S Biological Actions

Cellular and Molecular Pathway Elucidation

Research into the molecular mechanisms of 3'-Methyl-3-hydroxychalcone has revealed its ability to perturb fundamental cellular processes, contributing to its observed biological effects.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The chalcone (B49325) chemical scaffold is widely recognized for its ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and immunity. rsc.orgnih.gov Chalcone derivatives have been shown to suppress the expression of inflammatory mediators like iNOS and COX-2 by targeting the NF-κB pathway. rsc.org The general mechanism by which chalcones exert this inhibition involves either preventing the degradation of the inhibitor of kappa B (IκB) protein or directly interfering with the ability of NF-κB to bind to DNA. nih.govresearchgate.net By blocking this pathway, these compounds can mitigate inflammatory responses and suppress survival signals in cancer cells. researchgate.net

Impact on Tubulin Polymerization and Microtubule Dynamics

A significant body of research points to the role of chalcone derivatives as inhibitors of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. ijprajournal.comberkeley.edu Various chalcones can bind to microtubule proteins, disrupting their dynamic equilibrium and leading to cell cycle arrest in the G2/M phase. nih.govijprajournal.com This disruption of microtubule dynamics interferes with the mitotic process, ultimately triggering apoptotic cell death. ijprajournal.com Some chalcone compounds have been found to exert their effect by binding to the colchicine (B1669291) site on tubulin, thereby preventing its assembly into microtubules. nih.govijprajournal.com

Interaction with and Inhibition of DNA Topoisomerase I

Certain chalcone derivatives have been identified as inhibitors of DNA topoisomerase I, an essential enzyme involved in relaxing DNA supercoils during replication and transcription. tandfonline.comtandfonline.com DNA topoisomerase I functions by creating a temporary single-strand break in the DNA, allowing the DNA to unwind before the enzyme reseals the break. nih.gov Inhibitors of this enzyme, including some chalcones, act by stabilizing the covalent complex formed between topoisomerase I and DNA (the Top1cc). nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell death. nih.gov Studies on compounds such as licochalcones have demonstrated dose-dependent inhibition of topoisomerase I activity, which is believed to contribute to their cytotoxicity against tumor cells. researchgate.net

Modulation of Cellular Reactive Oxygen Species (ROS) Levels

Chalcones can modulate the levels of reactive oxygen species (ROS) within cells, although the specific effect can vary depending on the compound and cellular context. rsc.orgmdpi.com ROS are chemically reactive molecules containing oxygen that act as important signaling molecules at low levels but can cause significant damage to cell structures at high levels, a state known as oxidative stress. nih.govnih.gov Some chalcone analogues have been shown to down-regulate the production of ROS, contributing to their anti-inflammatory effects. rsc.org Conversely, other chalcones may be involved in the generation of ROS as part of the apoptotic process they induce in cancer cells. mdpi.com Furthermore, the antioxidant potential of certain chalcones suggests they can scavenge ROS, thereby protecting cells from oxidative damage. researchgate.net

Table 1: Summary of Mechanistic Actions of Chalcone Derivatives on Cellular Targets

| Cellular Target / Pathway | Observed Effect of Chalcone Derivatives | Potential Outcome |

|---|---|---|

| Protein Synthesis & Phosphorylation | Altered patterns of protein expression and phosphorylation. nih.gov | Inhibition of cell proliferation. nih.gov |

| NF-κB Signaling Pathway | Inhibition of IκB degradation or prevention of NF-κB DNA binding. nih.govresearchgate.net | Reduced inflammation, promotion of apoptosis. rsc.org |

| Tubulin Polymerization | Binds to tubulin (e.g., at the colchicine site), disrupting microtubule dynamics. nih.govijprajournal.com | G2/M cell cycle arrest, induction of apoptosis. ijprajournal.com |

| DNA Topoisomerase I | Stabilization of the enzyme-DNA cleavage complex. nih.gov | Accumulation of DNA strand breaks, cytotoxicity. researchgate.net |

| Reactive Oxygen Species (ROS) | Can either decrease ROS production or be involved in its generation during apoptosis. rsc.orgmdpi.com | Modulation of inflammation and cell death pathways. rsc.orgmdpi.com |

Enzyme Inhibition Kinetics and Characterization

To fully characterize the inhibitory action of a compound like 3'-Methyl-3-hydroxychalcone on a specific enzyme, detailed enzyme inhibition kinetic studies are required. These studies help to elucidate the precise mechanism of inhibition and quantify the inhibitor's potency. khanacademy.org

The characterization typically involves measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of the inhibitor. khanacademy.org The data are often visualized using Michaelis-Menten or Lineweaver-Burk plots to determine the type of inhibition and its effect on key kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km). khanacademy.orgyoutube.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not change the Vmax. khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency. This decreases the Vmax but does not affect the Km. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km. khanacademy.org

The potency of an inhibitor is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Table 2: Effects of Different Inhibition Types on Kinetic Parameters

| Type of Inhibition | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Binds to the enzyme's active site. khanacademy.org |

| Non-competitive | Decreases | Unchanged | Binds to an allosteric site on the enzyme. khanacademy.org |

| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate complex. khanacademy.org |

Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase)

There is currently no specific research available detailing the inhibitory mechanism or efficacy of 3'-Methyl-3-hydroxychalcone on α-Glucosidase or α-Amylase.

Inhibition of Cholinesterases (e.g., Acetylcholinesterase)

The scientific literature lacks studies specifically investigating the interaction between 3'-Methyl-3-hydroxychalcone and cholinesterases such as Acetylcholinesterase.

Inhibition of Cyclooxygenases (COX-1, COX-2)

No dedicated research on the inhibitory effects of 3'-Methyl-3-hydroxychalcone against Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) could be identified.

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

Specific data on the inhibition of Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) by 3'-Methyl-3-hydroxychalcone are not present in the available scientific literature.

Inhibition of Myeloperoxidase

The potential inhibitory action of 3'-Methyl-3-hydroxychalcone on Myeloperoxidase has not been specifically reported in published research.

Receptor Binding Studies and Ligand-Target Interactions

Studies have characterized the interaction of 3'-Methyl-3-hydroxychalcone with specific cellular receptors, providing insight into its potential biological activities.

Characterization of Estrogen Receptor Alpha (ERα) Interaction

Research has demonstrated that 3'-Methyl-3-hydroxychalcone (3'Me-3-C) interacts with estrogen-binding sites. nih.gov Specifically, the compound has been shown to dose-dependently inhibit the binding of [6,7-³H]estradiol to type-II estrogen-binding sites. nih.gov This interaction suggests that 3'-Methyl-3-hydroxychalcone may modulate estrogen-related signaling pathways, which could be linked to its observed effects on cell proliferation. nih.gov The ability to interfere with estradiol (B170435) binding indicates a direct or allosteric interaction with estrogen receptors or associated binding sites.

Investigation of Other Specific Receptor Modulations

Research into the mechanistic underpinnings of the biological actions of 3'-Methyl-3-hydroxychalcone has included investigations into its potential modulation of specific cellular receptors. These studies are crucial for elucidating the pathways through which this chalcone derivative exerts its effects. A notable area of investigation has been its interaction with estrogen-binding sites.

In a study examining its effects on various human malignant tumor cells, it was discovered that 3'-Methyl-3-hydroxychalcone dose-dependently inhibited the binding of [6,7-3H]estradiol to type-II estrogen-binding sites. nih.gov This finding suggests that 3'-Methyl-3-hydroxychalcone may exert some of its biological effects by interfering with estrogen signaling pathways. The interaction with these binding sites could potentially alter the synthesis and phosphorylation of proteins, which may contribute to the observed inhibition of cell proliferation. nih.gov

Further detailed investigations are required to fully characterize the specificity and affinity of 3'-Methyl-3-hydroxychalcone for various receptor types and to understand the downstream consequences of these interactions on cellular signaling cascades.

Table 1: Summary of Receptor Modulation by 3'-Methyl-3-hydroxychalcone

| Receptor/Binding Site | Observed Effect |

|---|---|

| Type-II Estrogen-Binding Sites | Inhibition of [6,7-3H]estradiol binding. nih.gov |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Advanced Derivatization

The future development of 3'-Methyl-3-hydroxychalcone as a therapeutic lead is intrinsically linked to the ability to synthesize a diverse library of related compounds. While classical methods like the Claisen-Schmidt condensation are effective for producing the basic chalcone (B49325) scaffold, future research must focus on more advanced and versatile synthetic strategies to facilitate extensive Structure-Activity Relationship (SAR) studies. nih.govmdpi.com

The exploration of modern synthetic methodologies will be crucial. Palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, offer powerful tools for introducing a wide array of substituents onto the aromatic rings of the chalcone core. mdpi.comgu.se These techniques allow for the precise and controlled modification of the molecule, enabling the synthesis of derivatives with altered electronic properties, steric profiles, and hydrogen-bonding capabilities. Furthermore, the application of enabling technologies like microwave-assisted synthesis and flow chemistry could significantly accelerate the generation of derivative libraries by reducing reaction times and improving yields. nih.govmdpi.com The goal of this extensive derivatization is to identify analogs with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.

| Synthetic Strategy | Potential Application for 3'-Methyl-3-hydroxychalcone Derivatization | Reference |

| Palladium-Mediated Cross-Coupling | Introduction of diverse aryl, alkyl, and alkynyl groups to the aromatic rings to probe electronic and steric effects on activity. | mdpi.comgu.se |

| Wittig Reaction | An alternative to Claisen-Schmidt condensation that can offer different stereoselectivity or functional group tolerance for creating the α,β-unsaturated ketone bridge. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Acceleration of reaction times for rapid library synthesis, enabling faster SAR exploration. | mdpi.com |

| Multicomponent Reactions | Efficiently build complexity by combining three or more starting materials in a single step, leading to novel and diverse chalcone-like scaffolds. | nih.gov |

Advanced Mechanistic Studies Utilizing "Omics" Technologies

Early research indicated that 3'-Methyl-3-hydroxychalcone perturbs the cell cycle and alters protein synthesis and phosphorylation patterns in cancer cells. nih.gov While informative, these findings only scratch the surface of its mechanism of action. The next phase of research must employ advanced "omics" technologies to gain a comprehensive, systems-level understanding of how this molecule exerts its biological effects.

Proteomics: By using techniques such as mass spectrometry-based proteomic profiling, researchers can identify the specific proteins that directly bind to 3'-Methyl-3-hydroxychalcone. This can pinpoint its primary molecular targets. Furthermore, global analysis of protein expression and post-translational modifications (like phosphorylation) following treatment can reveal the downstream signaling pathways that are modulated. nih.govacs.org This approach would move beyond the general observation of altered phosphorylation to identifying the specific kinases and phosphatases involved.

Metabolomics: Analyzing the global metabolic profile of cells treated with the compound can uncover downstream consequences of its interaction with cellular targets. This could reveal dependencies of susceptible cancer cells on specific metabolic pathways that are disrupted by the chalcone, potentially identifying new biomarkers for sensitivity to the drug.

Integrating these omics datasets will be essential for constructing a detailed map of the compound's mechanism of action, a critical step for its translation into a clinical candidate. nih.gov

Development of Targeted Delivery Systems for 3'-Methyl-3-hydroxychalcone

Like many chalcones, 3'-Methyl-3-hydroxychalcone may face challenges related to poor solubility, limited bioavailability, and off-target effects, which can hinder its therapeutic application. bohrium.com Future research should therefore focus on the development of sophisticated drug delivery systems designed to overcome these limitations.

Nano-based drug delivery systems represent a promising strategy. benthamdirect.combenthamscience.com Encapsulating 3'-Methyl-3-hydroxychalcone into nanocarriers such as liposomes, polymersomes, or polymeric nanoparticles could enhance its stability in circulation, improve its solubility, and provide sustained release. benthamdirect.commdpi.com For instance, research on the related compound 3-hydroxychalcone (B8759875) has shown that loading it onto mesoporous silica (B1680970) nanoparticles (MSNs) significantly enhances its cytotoxic activity against cancer cells compared to the free compound. bohrium.com

Furthermore, these nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize receptors overexpressed on cancer cells. This active targeting approach would concentrate the therapeutic agent at the tumor site, maximizing its efficacy while minimizing exposure to healthy tissues and thereby reducing potential side effects. benthamdirect.combenthamscience.com

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern cancer treatment, aimed at improving efficacy, overcoming drug resistance, and reducing toxicity. A significant future research direction is to investigate the potential synergistic effects of 3'-Methyl-3-hydroxychalcone with established chemotherapeutic drugs or targeted agents.

Given its demonstrated anti-proliferative activity, this chalcone could be combined with standard-of-care drugs for the cancers it has been shown to inhibit, such as gastric or pancreatic cancer. nih.gov The goal of such studies would be to determine if the combination results in a greater therapeutic effect than either agent alone (synergy). This could manifest as enhanced cancer cell killing or the ability to re-sensitize resistant cancer cells to a conventional drug. Studies on other chalcones have already demonstrated the potential for synergistic interactions with existing antibiotics and antifungal agents, providing a strong rationale for exploring this avenue in oncology. science.govsemanticscholar.org Careful studies of the pharmacokinetic and pharmacodynamic interactions will be necessary to optimize dosing and sequencing. bohrium.com

Potential Applications of 3'-Methyl-3-hydroxychalcone in Emerging Therapeutic Areas

While the primary focus has been on its anticancer properties, the broader chalcone family is known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. nih.govfrontiersin.org This suggests that the therapeutic potential of 3'-Methyl-3-hydroxychalcone may extend beyond oncology.

Future investigations should explore its efficacy in other disease contexts:

Neurodegenerative Diseases: Many neurodegenerative conditions, such as Alzheimer's and Parkinson's disease, have a significant neuroinflammatory component. Given that many hydroxychalcones possess potent anti-inflammatory properties, it would be valuable to test whether 3'-Methyl-3-hydroxychalcone can mitigate inflammatory processes in microglial cells and provide neuroprotection. mdpi.comfrontiersin.org

Metabolic Diseases: Certain chalcones have been investigated for their potential in managing diabetes and its complications, partly through their antioxidant effects and ability to modulate key enzymes. nih.gov Exploring the impact of 3'-Methyl-3-hydroxychalcone on pathways related to glucose metabolism and insulin (B600854) sensitivity could open up new applications in this area.

Infectious Diseases: The chalcone scaffold is a privileged structure in the search for new antimicrobial agents. jgtps.comhumanjournals.com Screening 3'-Methyl-3-hydroxychalcone and its derivatives against a panel of pathogenic bacteria, fungi, and viruses could identify novel leads for treating infectious diseases, an area of critical unmet need due to rising drug resistance.

| Proposed Research Area | Rationale | Key References |

| Neuroinflammation | Other chalcones exhibit neuroprotective and anti-inflammatory activities. | mdpi.comfrontiersin.org |

| Metabolic Disorders | The chalcone class has shown potential as antioxidants and enzyme modulators relevant to diabetes. | nih.gov |

| Antiviral Agents | Natural chalcones have demonstrated activity against various viruses, including HIV. | nih.gov |

| Antibacterial Agents | The chalcone scaffold is a known pharmacophore for antibacterial activity. | jgtps.comhumanjournals.com |

Q & A

Q. How should researchers present spectroscopic and bioactivity data for 3'-methyl-3-hydroxychalcone to ensure reproducibility?

- Methodological Answer : Follow the "ABC" (Accuracy, Brevity, Clarity) principle for figures. For NMR spectra, include integration values and coupling constants (-values). Publish HPLC chromatograms with retention times and purity percentages. Bioactivity data should report exact sample concentrations, solvent used (e.g., DMSO stock), and statistical tests (e.g., ANOVA with Tukey post hoc). Avoid overcrowded tables; use supplementary materials for raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.